Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Overview
Description
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a benzoic acid moiety substituted with a hydroxyphenoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in the presence of a solvent like tetralin . The reaction is typically carried out at elevated temperatures (around 150°C) for several hours to ensure complete conversion.
Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like amine oxidase and p-hydroxybenzoate hydroxylase, affecting various biochemical processes . The compound’s ability to undergo electrophilic substitution reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be compared with other hydroxybenzoic acids, such as:
Salicylic acid: Known for its use in skincare products and as an anti-inflammatory agent.
p-Hydroxybenzoic acid: Commonly used as a preservative in food and cosmetics.
Vanillic acid: Used in flavoring and fragrance industries.
The uniqueness of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.
Properties
IUPAC Name |
4-[(4-hydroxyphenoxy)methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,15H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQTURYZFTHAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431605 | |
Record name | Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254116-46-6 | |
Record name | Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.